

Application Notes and Protocols for (S)-GSK-3685032 in In Vitro Studies

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Compound of Interest

Compound Name: (S)-GSK-3685032

Cat. No.: B15570613

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Introduction

(S)-GSK-3685032 is a potent, selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1).^{[1][2][3][4][5]} As a non-covalent, non-nucleoside analog, it offers a distinct mechanism of action compared to traditional hypomethylating agents like decitabine and azacytidine, which are incorporated into DNA and lead to irreversible inhibition and significant toxicity. **(S)-GSK-3685032** acts by competing with the DNMT1 active-site loop for penetration into hemi-methylated DNA, thereby preventing the maintenance of DNA methylation patterns following replication. This selective inhibition of DNMT1 leads to passive DNA demethylation, transcriptional activation of silenced genes, and inhibition of cancer cell growth. These characteristics make **(S)-GSK-3685032** a valuable tool for studying the role of DNMT1 in various biological processes and a promising therapeutic candidate in oncology.

Quantitative Data Summary

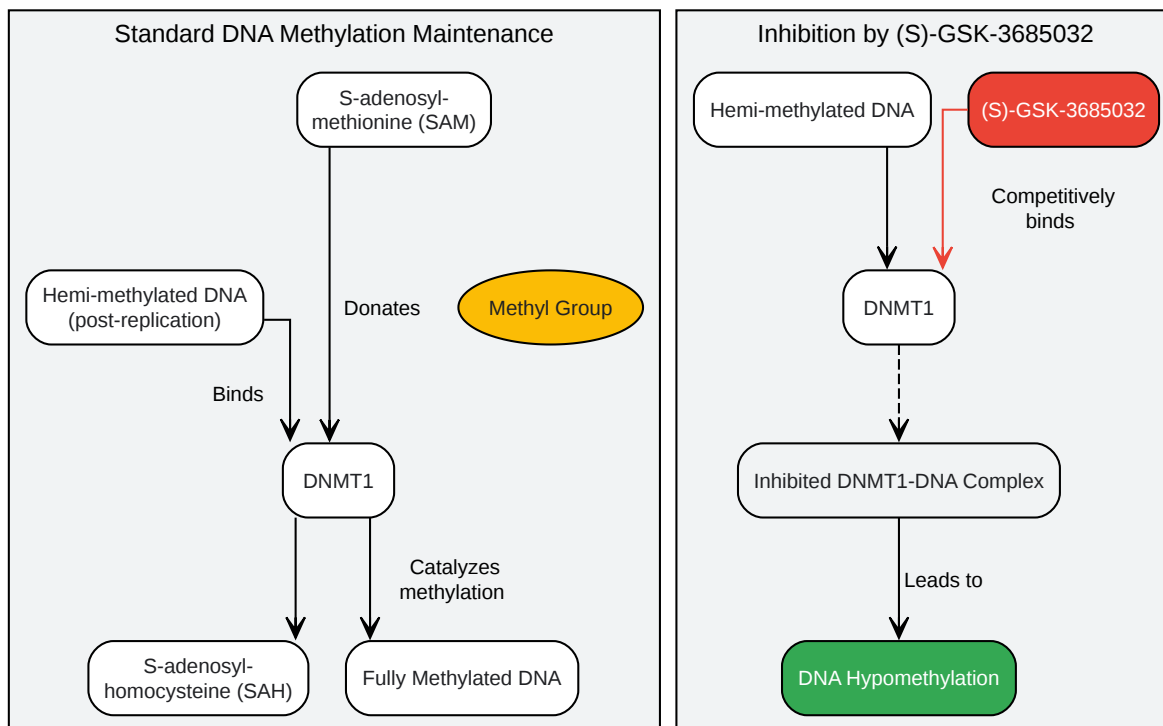
The following tables summarize the key quantitative parameters for the in vitro use of **(S)-GSK-3685032**.

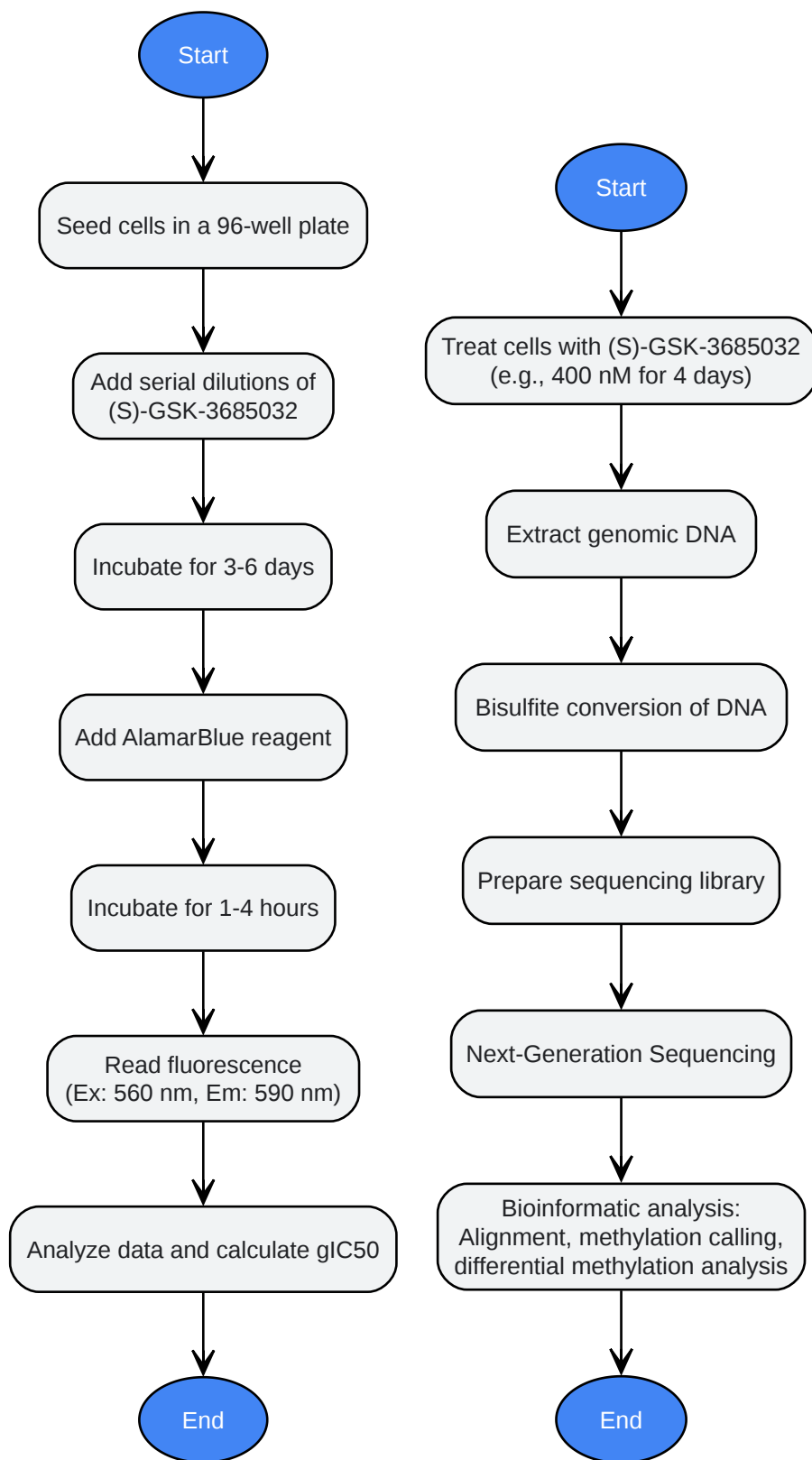
Parameter	Value	Cell-free/Cell-based	Reference
IC50 (DNMT1)	0.036 μ M (36 nM)	Cell-free enzymatic assay	
Selectivity	>2,500-fold over DNMT3A/3L and DNMT3B/3L	Cell-free enzymatic assay	
Median gIC50	0.64 μ M	Cell-based (51 hematologic cancer cell lines, 6-day treatment)	

Application	Recommended Concentration Range	Key Observations	Reference
Cell Growth Inhibition	0.1 nM - 10 μ M	Time- and dose-dependent inhibition, often observable after 3 days.	
DNA Methylation Analysis	100 nM - 1 μ M (400 nM commonly used)	Induces global DNA hypomethylation.	
Gene Expression Analysis	10 nM - 10 μ M	Dose-dependent increase in transcription of silenced genes.	
DNMT1 Protein Level	3.2 nM - 10 μ M	Induces proteasome-dependent degradation of DNMT1 protein.	

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of DNA methylation by DNMT1 and its inhibition by **(S)-GSK-3685032**.





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